molecular formula C29H39N3O8S2 B12398725 tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate

tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate

Cat. No.: B12398725
M. Wt: 621.8 g/mol
InChI Key: GDBUMYUJEKZWFH-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate is a structurally complex piperazine derivative characterized by:

  • A tert-butyl carbamate group at the 1-position of the piperazine ring.
  • A sulfanylcarbothioyl moiety linked to a 2-oxoethyl chain.
  • A N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino substituent, providing methoxy and hydroxyl aromatic groups.

Properties

Molecular Formula

C29H39N3O8S2

Molecular Weight

621.8 g/mol

IUPAC Name

tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate

InChI

InChI=1S/C29H39N3O8S2/c1-29(2,3)40-27(35)30-10-12-31(13-11-30)28(41)42-18-25(34)32(17-19-8-9-22(36-4)21(33)14-19)20-15-23(37-5)26(39-7)24(16-20)38-6/h8-9,14-16,33H,10-13,17-18H2,1-7H3

InChI Key

GDBUMYUJEKZWFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)SCC(=O)N(CC2=CC(=C(C=C2)OC)O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate involves several steps. One common synthetic route includes the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which is the BOC-protected form of 5-amino salicylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of ester or amide bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives with tert-butyl carboxylate groups are common intermediates in drug discovery. Key structural analogues include:

Compound Name (CAS No.) Structural Features Key Differences Reference
tert-Butyl 4-((4-nitrophenyl)sulphonyl)piperazine-1-carboxylate (Synthetic intermediate) - Piperazine core
- 4-Nitrobenzenesulfonyl substituent
Lacks the sulfanylcarbothioyl and aromatic anilino groups; simpler sulfonyl linkage.
tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (1704069-30-6) - Bromo and trifluoromethoxy substituents
- Sulfonyl linkage
Contains halogenated aryl groups but no thioether or carbothioyl moieties.
tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (1246532-96-6) - 3-Methoxy-4-aminophenyl substituent Features an amino group instead of the hydroxyphenylmethylanilino group.
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (840491-84-1) - Aldehyde and trifluoromethyl groups Lacks sulfur-containing linkages; focuses on formyl and CF₃ substituents.

Biological Activity

tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is the molecular formula and weight:

Property Value
Molecular FormulaC29H39N3O8S2
Molecular Weight621.8 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could affect metabolic pathways.
  • Receptor Modulation : Interactions with receptor sites can lead to alterations in signaling pathways that govern cellular responses.
  • Antioxidant Activity : The presence of hydroxyl and methoxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways (source needed).
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics (source needed).
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative damage, which could be beneficial in treating neurodegenerative diseases (source needed).

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with tert-butyl 4-[...]-carboxylate resulted in a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests its potential as a lead compound for antibiotic development.

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